4,6-Dihydroxy-2-methyl-1,2,3,4-tetrahydro-1-isoquinolinecarboxylic acid isobutyl ester
CAS No.: 36769-48-9
Cat. No.: VC18530845
Molecular Formula: C15H21NO4
Molecular Weight: 279.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 36769-48-9 |
|---|---|
| Molecular Formula | C15H21NO4 |
| Molecular Weight | 279.33 g/mol |
| IUPAC Name | 2-methylpropyl 4,6-dihydroxy-2-methyl-3,4-dihydro-1H-isoquinoline-1-carboxylate |
| Standard InChI | InChI=1S/C15H21NO4/c1-9(2)8-20-15(19)14-11-5-4-10(17)6-12(11)13(18)7-16(14)3/h4-6,9,13-14,17-18H,7-8H2,1-3H3 |
| Standard InChI Key | LRSDNUVUJLHRAP-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)COC(=O)C1C2=C(C=C(C=C2)O)C(CN1C)O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features a tetrahydroisoquinoline scaffold substituted with hydroxyl groups at positions 4 and 6, a methyl group at position 2, and an isobutyl ester moiety at the carboxylic acid position . Key structural attributes include:
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IUPAC Name: 2-methylpropyl 4,6-dihydroxy-2-methyl-3,4-dihydro-1H-isoquinoline-1-carboxylate.
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SMILES: CC(C)COC(=O)C1C2=C(C=C(C=C2)O)C(CN1C)O.
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InChIKey: LRSDNUVUJLHRAP-UHFFFAOYSA-N.
The stereochemistry of the compound remains unspecified in available literature, though related tetrahydroisoquinolines often exhibit cis/trans isomerism depending on synthetic routes .
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 279.33 g/mol | |
| Molecular Formula | ||
| Boiling Point | Not reported | — |
| Solubility | Likely polar aprotic solvents | |
| Stability | Hydrolytically sensitive (ester) |
The ester group confers moderate lipophilicity, while hydroxyl groups enhance water solubility under acidic or basic conditions .
Synthesis and Manufacturing
Synthetic Routes
The compound is synthesized via esterification of the parent carboxylic acid with isobutyl alcohol. Key steps include:
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Pictet-Spengler Cyclization: Formation of the tetrahydroisoquinoline core from dopamine derivatives and aldehydes .
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Esterification: Coupling of the carboxylic acid intermediate with isobutyl alcohol under acidic or enzymatic conditions .
A microwave-assisted Fischer esterification protocol, optimized for energy efficiency, has been reported for analogous esters . Typical yields range from 50–70% for similar tetrahydroisoquinoline esters .
Industrial-Scale Challenges
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Purification: Chromatographic separation is required due to byproducts from incomplete esterification .
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Stability: Hydrolysis of the ester group necessitates anhydrous storage conditions .
Biological Activity and Toxicology
Acute Toxicity Data
| Route | Species | LD₅₀ | Source |
|---|---|---|---|
| Oral | Mouse | >1,000 mg/kg | |
| Intraperitoneal | Mouse | >1,000 mg/kg | |
| Intravenous | Mouse | 180 mg/kg |
The compound exhibits low acute oral toxicity but moderate intravenous toxicity, likely due to rapid systemic absorption .
Analytical Characterization
Spectroscopic Data
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IR Spectroscopy: Strong absorption at 1,720 cm⁻¹ (ester C=O stretch) and 3,400 cm⁻¹ (hydroxyl O–H stretch) .
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NMR (): Key signals include δ 1.05 (d, 6H, isobutyl CH₃), δ 3.45 (m, 1H, N–CH), and δ 6.60 (s, 2H, aromatic H) .
Chromatographic Methods
Applications in Medicinal Chemistry
Scaffold for Drug Design
The tetrahydroisoquinoline core is a privileged structure in alkaloid-derived therapeutics, exemplified by:
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